molecular formula C23H19N3O6S B14466974 2-Anthracenesulfonic acid, 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo- CAS No. 73309-50-9

2-Anthracenesulfonic acid, 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-

Cat. No.: B14466974
CAS No.: 73309-50-9
M. Wt: 465.5 g/mol
InChI Key: VZGFNDJGSOQWRP-UHFFFAOYSA-N
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Description

2-Anthracenesulfonic acid, 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its anthracene backbone, which is a polycyclic aromatic hydrocarbon, and its sulfonic acid group, which imparts water solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anthracenesulfonic acid, 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo- typically involves multiple steps, starting from anthracene. The process includes sulfonation, nitration, reduction, and acetylation reactions. The sulfonation of anthracene is carried out using concentrated sulfuric acid, followed by nitration with nitric acid. The nitro group is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid. Finally, the acetylation of the amino group is achieved using acetic anhydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Anthracenesulfonic acid, 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.

Major Products Formed

The major products formed from these reactions include anthraquinones, substituted anthracenes, and various amine derivatives.

Scientific Research Applications

2-Anthracenesulfonic acid, 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments.

    Biology: Employed in fluorescence microscopy and as a fluorescent probe in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of organic semiconductors and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Anthracenesulfonic acid, 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo- involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonic acid group enhances its solubility and facilitates its binding to target molecules. The anthracene backbone allows for π-π interactions with aromatic residues in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Anthracene-2-sulfonic acid
  • 4-Amino-1-anthraquinonesulfonic acid
  • 2-Anthraquinonesulfonic acid

Uniqueness

Compared to similar compounds, 2-Anthracenesulfonic acid, 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications such as advanced materials and targeted biochemical assays.

Properties

CAS No.

73309-50-9

Molecular Formula

C23H19N3O6S

Molecular Weight

465.5 g/mol

IUPAC Name

4-(3-acetamido-4-methylanilino)-1-amino-9,10-dioxoanthracene-2-sulfonic acid

InChI

InChI=1S/C23H19N3O6S/c1-11-7-8-13(9-16(11)25-12(2)27)26-17-10-18(33(30,31)32)21(24)20-19(17)22(28)14-5-3-4-6-15(14)23(20)29/h3-10,26H,24H2,1-2H3,(H,25,27)(H,30,31,32)

InChI Key

VZGFNDJGSOQWRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O)NC(=O)C

Origin of Product

United States

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